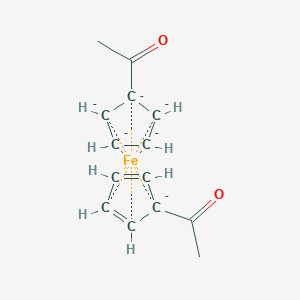

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

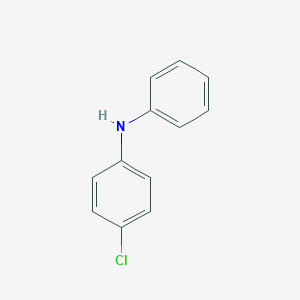

1-Cyclopenta-2,4-dien-1-ylethanone (1-cyclopentylethanone, CPE) is an organic compound with a unique cyclopentyl ring structure. It is a colorless liquid, with a boiling point of 85°C and a melting point of -78°C. CPE has a wide range of applications in organic synthesis, as it can be used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. In addition, CPE has been studied for its potential in catalyzing a variety of organic reactions, such as the synthesis of a variety of compounds including amino acids, peptides, and nucleosides.

Aplicaciones Científicas De Investigación

1-Cyclopenta-2,4-dien-1-ylethanone

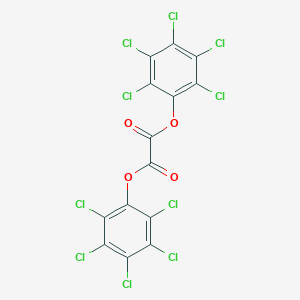

Super- and Hyperacids Design: 1-Cyclopenta-2,4-dien-1-ylethanone and its derivatives exhibit moderately acidic to hyperacidic behavior . This property is useful in designing super- and hyperacids .

Diels–Alder Addition: This compound plays a significant role in the Diels–Alder addition, a chemical reaction that combines two compounds to form a more complex one . The temperature-dependent dynamic processes of cyclopenta-2,4-dien-1-ylethanone are investigated by DFT computations .

Preparation of Metallocenes: 1,2-Disubstituted cyclopentadienes, which can be derived from 1-Cyclopenta-2,4-dien-1-ylethanone, are used in the preparation of metallocenes . These metallocenes have various applications in catalytic processes .

1-Cyclopentylethanone

1-Cyclopentylethanone is a chemical compound with the formula C7H12O . However, specific scientific research applications of 1-cyclopentylethanone are not readily available in the literature.

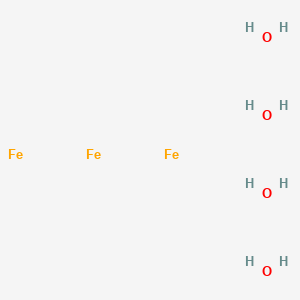

Iron

Biomedical Applications of Iron Oxide Nanoparticles: Iron oxide nanoparticles have been extensively used in multifunctional biomedical fields due to their biocompatible, biodegradable, and low toxicity . They are used in cancer diagnostics and therapy, nano theranostics, and multimodal therapy .

Magnetic Resonance Imaging (MRI): Iron nanoparticles can act as contrast agents for MRI . They enhance the visibility of internal body structures in MRI, providing detailed images .

Hyperthermia Treatment: Superparamagnetic iron oxide nanoparticles (SPIONs) can be used to carry out hyperthermia on cancer tissue under an external magnetic field . This treatment method uses heat to damage or kill cancer cells .

Drug Delivery: Modified SPIONs are assessed as platforms for delivering drugs or genes . They can be used to transport medication directly to the area of the body that needs it .

Antibacterial Activity: Iron oxide nanoparticles also show great antibacterial activity . They can be used to inhibit the growth of harmful bacteria .

Environmental Remediation: Iron-based oxides, including iron nanoparticles, have been investigated for environmental remediation . They can be used to remove pollutants from the environment .

Mecanismo De Acción

Mode of Action

The compound “1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron” is involved in the Diels–Alder addition . The degenerate sigmatropic migration is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal/mol . The contribution from suprafacial hydrogen shifts is negligible, and the antarafacial sigmatropic hydrogen shifts are excluded due to their relatively high Gibbs barriers .

Propiedades

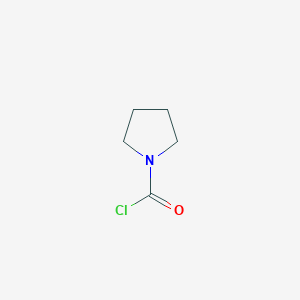

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron involves the reaction between 1-cyclopenten-1-ol and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with iron pentacarbonyl to form the desired compound.", "Starting Materials": [ "1-cyclopenten-1-ol", "ethyl acetoacetate", "p-toluenesulfonic acid", "iron pentacarbonyl" ], "Reaction": [ "Step 1: Add 1-cyclopenten-1-ol and ethyl acetoacetate in a 1:1 ratio to a reaction flask.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid to the reaction flask.", "Step 3: Heat the reaction mixture at 80-90°C for 4-5 hours with stirring.", "Step 4: Allow the reaction mixture to cool to room temperature and then add iron pentacarbonyl to the mixture.", "Step 5: Heat the reaction mixture at 100-110°C for 2-3 hours with stirring.", "Step 6: Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Step 7: Wash the solid product with cold water and dry it under vacuum to obtain the desired compound." ] } | |

Número CAS |

1273-94-5 |

Nombre del producto |

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |

Fórmula molecular |

C14H14FeO2 10* |

Peso molecular |

270.1 g/mol |

Nombre IUPAC |

1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |

InChI |

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |

Clave InChI |

DAVCBKPWWUUYNL-UHFFFAOYSA-N |

SMILES |

CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |

SMILES canónico |

CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)